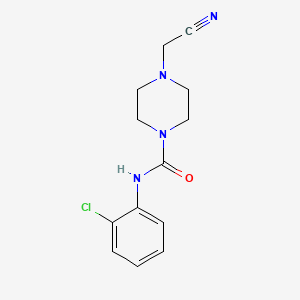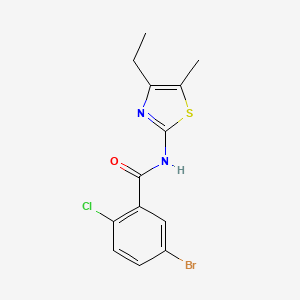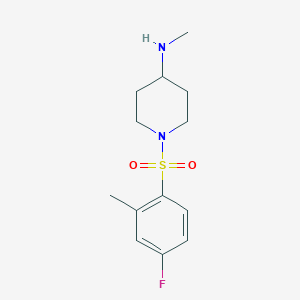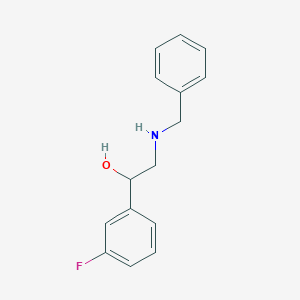
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the field of neuroscience for its potential therapeutic applications. CPP is a potent inhibitor of the enzyme aminopeptidase N (APN), which plays a crucial role in the metabolism of neuropeptides and neurotransmitters. In
Mécanisme D'action
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of APN, which is a membrane-bound metalloprotease that cleaves peptides and proteins at the amino terminus. APN is widely expressed in the brain and is involved in the metabolism of various neuropeptides and neurotransmitters, including enkephalins, substance P, and angiotensin II. By inhibiting APN, N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide can increase the levels of these peptides and neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA activity and neuropeptide metabolism, N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide has been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate. N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide has also been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These effects may contribute to the cognitive-enhancing and neuroprotective properties of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide is its high potency and selectivity for APN inhibition. This allows for precise modulation of neuropeptide and neurotransmitter metabolism in the brain, which may be useful for studying the role of these molecules in various physiological and pathological processes. However, the high potency of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide also poses a challenge for dosing and toxicity studies, as even small variations in dose can have significant effects on APN activity and peptide metabolism.
Orientations Futures
Future research on N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide may focus on exploring its therapeutic potential in various neurological disorders, including addiction, epilepsy, and depression. Additionally, further studies may investigate the molecular mechanisms underlying the effects of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide on neurotransmitter systems and BDNF expression. Finally, the development of more selective and less toxic APN inhibitors may provide new insights into the role of neuropeptide and neurotransmitter metabolism in the brain.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide involves the reaction of 1-boc-piperazine with 2-chlorobenzonitrile, followed by deprotection of the Boc group with trifluoroacetic acid and subsequent reaction with cyanomethyl magnesium bromide. The resulting product is then treated with ammonium chloride to obtain N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and depression. In preclinical studies, N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide has been shown to enhance the activity of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. This effect may contribute to the anxiolytic and anticonvulsant properties of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c14-11-3-1-2-4-12(11)16-13(19)18-9-7-17(6-5-15)8-10-18/h1-4H,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYQMBDRGGUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)



![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)
![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)